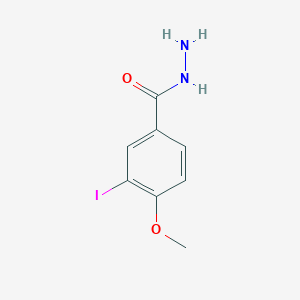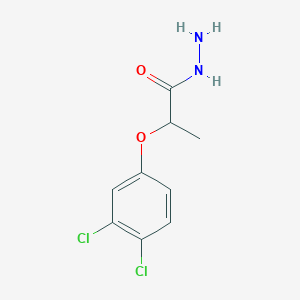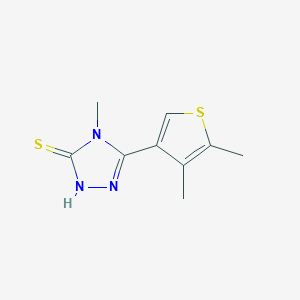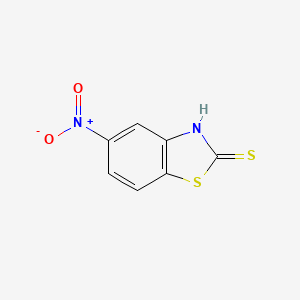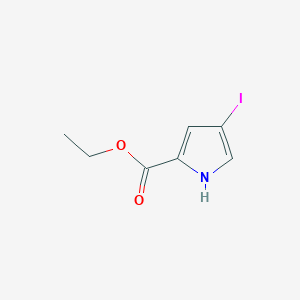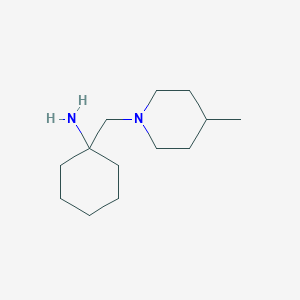
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" is a chemical structure that is related to various analogs studied for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the research does discuss similar structures and their synthesis, crystal structures, and biological activities, which can provide insights into the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the condensation of piperidine derivatives with various sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine. This method is demonstrated in the synthesis of compounds like "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" and "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" . Additionally, the Mannich reaction mechanism, based on oxime protected compounds, is used to synthesize structures such as "2-(piperidine-1-ylmethyl)cyclohexanamine" . These methods could potentially be adapted for the synthesis of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine".
Molecular Structure Analysis
Crystallographic studies reveal that the related piperidine-containing compounds typically crystallize in monoclinic space groups with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom in sulfonyl-containing compounds is often a distorted tetrahedron . These findings suggest that "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" may also exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactions involving cyclohexylamine derivatives can lead to different products depending on the substituents involved. For instance, cyclohexylamine reacts with certain aldehydes to form products through nucleophilic substitution or condensation followed by hydrolysis, as seen in the reaction with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde . These reactions are influenced by the electronic properties of the substituents, which can also be relevant for the chemical behavior of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . The electronic properties, such as energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, are calculated using density functional theory . These techniques and theoretical calculations could be applied to "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" to determine its properties.
Relevant Case Studies
Several of the compounds studied exhibit anticonvulsant activities, as seen in the analogs of 1-phenylcyclohexylamine . These studies provide a framework for understanding the potential biological activities of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" and suggest that it may also possess pharmacological properties worth investigating.
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, along with similar compounds, has been a subject of interest in the realm of chemical synthesis and structural analysis. For instance, studies have delved into the synthesis of compounds like 2-(piperidine-1-ylmethyl)cyclohexanamine (PMCA), utilizing the Mannich reaction mechanism. This process, based on oxime-protected compounds, not only improved the yield but also expedited the reaction rate. The synthesized structures were then identified and characterized using various spectroscopic methods, such as 13 C-NMR, 1 H-NMR, FT-IR, and mass spectroscopy. The study also explored the thermodynamic parameters of the products, encompassing energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, through density functional theory methods (Taheri et al., 2012).
2. Molecular Docking and Biological Evaluation
Furthermore, there's an interest in understanding the biological interactions of compounds structurally similar to 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine. Studies involved synthesizing a series of substituted piperidines and (2-methoxyphenyl)piperazines to evaluate their biological activity. One particular study highlighted that out of the synthesized compounds, seven demonstrated significant affinity for the dopamine D2 receptor. To understand the structure-to-activity relationship, docking analysis was performed on these compounds (Penjisevic et al., 2016).
3. Anticancer Activity and Medicinal Chemistry
Compounds structurally related to 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine have been explored for their potential in medicinal chemistry, particularly in anticancer activity. One such study synthesized piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl)piperazine-2,6-dione counterparts, assessing them for anticancer activity against various cancer cell lines. The results showcased that certain compounds exhibited significant anticancer activity, underlining the potential of these compounds in medicinal applications (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXTVZGKKBMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2(CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

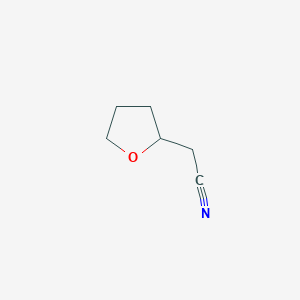
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

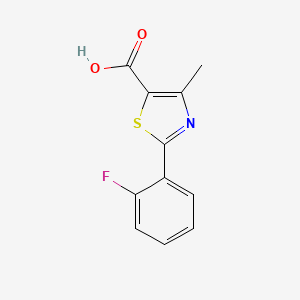

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
